Product packaging for (S)-1-Benzyl-3-bromo-piperidine(Cat. No.:CAS No. 283589-04-8)

(S)-1-Benzyl-3-bromo-piperidine

Cat. No.: B3257119
CAS No.: 283589-04-8
M. Wt: 254.17 g/mol
InChI Key: HZMKHYIGONDYCG-LBPRGKRZSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Advanced Chemical Synthesis

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the field of medicinal chemistry and advanced chemical synthesis. nih.govencyclopedia.pubresearchgate.net This structural motif is not just a common feature but often a critical component in a vast number of pharmaceuticals, including several blockbuster drugs. exlibrisgroup.com The prevalence of the piperidine scaffold can be attributed to its versatile nature. ijnrd.org It can be readily functionalized, allowing chemists to fine-tune the properties of a molecule. nih.govijnrd.org

The introduction of a piperidine ring into a potential drug molecule can significantly influence its physicochemical properties, such as lipophilicity and pKa, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.comthieme-connect.com Furthermore, the three-dimensional structure of the piperidine ring can provide a rigid framework that helps in optimizing the binding of a molecule to its biological target, thereby enhancing its efficacy and selectivity. researchgate.netthieme-connect.com Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, finding applications as analgesics, antipsychotics, antihistamines, and anticancer agents, among others. nih.govencyclopedia.pubijnrd.org The development of efficient and cost-effective methods for the synthesis of substituted piperidines is, therefore, an ongoing and vital area of research in modern organic chemistry. nih.gov

Importance of Chiral Halogenated Heterocycles in Stereoselective Transformations

The introduction of chirality into a molecule is a critical step in the development of many modern drugs, as different enantiomers can exhibit vastly different biological activities. thieme-connect.com Chiral piperidines are particularly sought-after scaffolds in drug design for their ability to improve potency, selectivity, and pharmacokinetic properties. thieme-connect.comthieme-connect.com When a halogen atom is introduced into a chiral heterocyclic framework, it creates a versatile synthetic handle for a variety of stereoselective transformations. nih.govresearchgate.net

A stereoselective reaction is one that preferentially forms one stereoisomer over another. stereoelectronics.org The presence of a halogen, such as bromine, in a specific stereochemical position on a chiral heterocycle like piperidine allows for a range of subsequent reactions that can proceed with high levels of stereocontrol. stereoelectronics.orgmasterorganicchemistry.com These reactions include nucleophilic substitutions, cross-coupling reactions, and eliminations, where the halogen can be replaced or used to direct the formation of new stereocenters. nih.govlumenlearning.com For instance, the carbon-bromine bond can be activated by various catalysts, such as palladium complexes, to form new carbon-carbon or carbon-heteroatom bonds in a stereospecific manner. nih.govresearchgate.net This makes chiral halogenated heterocycles invaluable intermediates in the asymmetric synthesis of complex molecules, where precise control over the three-dimensional arrangement of atoms is paramount. rsc.orgacs.org

Contextualization of (S)-1-Benzyl-3-bromo-piperidine within Nitrogenous Heterocycle Chemistry

This compound is a prime example of a chiral halogenated nitrogenous heterocycle that serves as a valuable building block in organic synthesis. acs.org Its structure incorporates several key features that contribute to its utility. The piperidine ring provides a robust and common heterocyclic core. nih.gov The benzyl (B1604629) group on the nitrogen atom serves as a protecting group that can be readily removed at a later stage of a synthesis. The bromine atom at the 3-position is a key functional group that allows for a variety of chemical modifications. unisi.it

The "S" designation indicates a specific three-dimensional arrangement at the chiral center (the carbon atom bonded to the bromine). This defined stereochemistry is crucial for the synthesis of enantiomerically pure target molecules. The bromine atom, being a good leaving group, can be displaced by a wide range of nucleophiles, allowing for the introduction of diverse functionalities at the 3-position of the piperidine ring. This makes this compound a versatile precursor for the synthesis of a variety of 3-substituted piperidine derivatives with a defined stereochemistry. acs.orgunisi.it Such derivatives are of significant interest in medicinal chemistry for the development of new therapeutic agents. snnu.edu.cn

Below is a table summarizing some of the key chemical data for the racemic form of 1-Benzyl-3-bromo-piperidine.

PropertyValueSource
Molecular Formula C12H16BrN chemsrc.com
Molecular Weight 254.166 g/mol chemsrc.com
Density 1.3±0.1 g/cm³ chemsrc.com
Boiling Point 300.6±35.0 °C at 760 mmHg chemsrc.com
Flash Point 135.6±25.9 °C chemsrc.com
LogP 2.94 chemsrc.com
Index of Refraction 1.583 chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16BrN B3257119 (S)-1-Benzyl-3-bromo-piperidine CAS No. 283589-04-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-1-benzyl-3-bromopiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMKHYIGONDYCG-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Chemical Transformations of S 1 Benzyl 3 Bromo Piperidine

Nucleophilic Substitution Reactions at the Bromine Center

The carbon-bromine bond in (S)-1-Benzyl-3-bromo-piperidine is polarized, rendering the C3 carbon electrophilic and susceptible to attack by nucleophiles. These reactions can proceed through different mechanistic pathways, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

SN1 and SN2 Mechanistic Pathways

Nucleophilic substitution reactions on this compound can occur via either a unimolecular (SN1) or a bimolecular (SN2) mechanism. The preferred pathway is influenced by several factors, including the strength of the nucleophile, the solvent polarity, and the stability of potential intermediates.

The SN2 pathway involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. Given that the bromine is on a secondary carbon, the SN2 mechanism is a plausible route, although steric hindrance from the piperidine (B6355638) ring and the N-benzyl group can influence the reaction rate.

The SN1 pathway , in contrast, is a two-step process. The first and rate-determining step is the departure of the bromide ion to form a secondary carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. The SN1 mechanism is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation intermediate, and substrates that can form relatively stable carbocations. The stability of the secondary carbocation at the C3 position of the piperidine ring is a critical factor in the viability of the SN1 pathway.

Reaction PathwayFavored byKey Intermediate
SN2 Strong, unhindered nucleophiles; Polar aprotic solventsPentacoordinate transition state
SN1 Weak nucleophiles; Polar protic solventsCarbocation

Stereochemical Outcomes of Substitution Reactions (Retention, Inversion, Racemization)

The stereochemistry of the substitution product is directly linked to the operative mechanism.

Inversion of Configuration: Reactions proceeding via an SN2 mechanism result in the inversion of the stereochemical configuration at the reaction center. The backside attack of the nucleophile forces the other three substituents to "flip," leading to the (R)-configured product from the (S)-starting material.

Racemization: An SN1 reaction typically leads to racemization. The planar carbocation intermediate formed in the first step can be attacked by the nucleophile from either face with roughly equal probability, resulting in a mixture of both (R) and (S) enantiomers.

Retention of Configuration: While less common for simple alkyl halides, retention of configuration can occur under specific circumstances, such as through a double inversion mechanism or with the involvement of neighboring group participation.

Reactions with Carbon-based Nucleophiles for C-C Bond Formation

The formation of new carbon-carbon bonds at the C3 position of the piperidine ring is a valuable transformation in organic synthesis. This can be achieved using a variety of carbon-based nucleophiles.

Organometallic Reagents:

Grignard Reagents (RMgX): While potent nucleophiles, the high basicity of Grignard reagents can lead to competing elimination reactions. Their use with secondary halides like this compound may result in a mixture of substitution and elimination products.

Organocuprates (R₂CuLi): Gilman reagents are softer nucleophiles compared to Grignard reagents and are known to be effective in SN2 reactions with alkyl halides, often with minimal competing elimination. The reaction of this compound with an organocuprate would be expected to proceed with inversion of configuration to yield the corresponding 3-alkyl- or 3-aryl-piperidine derivative.

Enolates and other Carbon Nucleophiles:

Enolates derived from ketones, esters, or malonates can also act as carbon nucleophiles in SN2 reactions to form new C-C bonds. The success of these reactions depends on the reaction conditions and the reactivity of the specific enolate.

Carbon NucleophileExpected MechanismPotential Products
Grignard ReagentsSN2 / E23-Substituted piperidine, tetrahydropyridine
OrganocupratesSN23-Substituted piperidine (with inversion)
EnolatesSN23-Acyl or 3-alkoxycarbonylmethyl piperidine

Reactions with Heteroatom Nucleophiles

This compound readily reacts with a variety of heteroatom nucleophiles to introduce functionalities such as amines, ethers, and azides.

Nitrogen Nucleophiles: Amines (primary and secondary) and ammonia can displace the bromide to form 3-amino-piperidine derivatives. Azide ions (N₃⁻) are excellent nucleophiles for SN2 reactions and can be used to introduce an azido group, which can be subsequently reduced to an amine. The reaction with sodium azide, for instance, is expected to proceed with inversion of configuration.

Oxygen Nucleophiles: Alkoxides (RO⁻) and hydroxides (OH⁻) can act as nucleophiles to form ethers and alcohols, respectively. However, their strong basicity often leads to significant competition from elimination reactions.

Sulfur Nucleophiles: Thiolates (RS⁻) are generally excellent nucleophiles and weak bases, making them well-suited for SN2 reactions with secondary halides. They would be expected to react with this compound to give 3-thioether derivatives with high stereospecificity (inversion).

Heteroatom NucleophileProduct Functional GroupNotes
Amines (RNH₂, R₂NH)AmineSN2 pathway likely, potential for quaternization.
Azide (N₃⁻)AzideGood SN2 nucleophile, leads to inversion.
Alkoxides (RO⁻)EtherStrong base, E2 competition is significant.
Thiolates (RS⁻)ThioetherExcellent nucleophile, favors SN2 over E2.

Elimination Reactions to Form Unsaturated Piperidine Derivatives

In the presence of a base, this compound can undergo elimination of hydrogen bromide (HBr) to form unsaturated piperidine derivatives, primarily tetrahydropyridines. The regioselectivity and stereochemistry of these reactions are dependent on the reaction mechanism.

E1 and E2 Pathways

Similar to substitution reactions, elimination can proceed through either a unimolecular (E1) or bimolecular (E2) pathway.

The E2 pathway is a concerted process where a base removes a proton from a carbon adjacent to the carbon bearing the bromine, while the C-Br bond breaks simultaneously to form a double bond. This mechanism requires an anti-periplanar arrangement of the proton being removed and the leaving group. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. Strong, sterically hindered bases, such as potassium tert-butoxide, favor the E2 mechanism.

The E1 pathway is a two-step process that begins with the formation of a carbocation intermediate, the same intermediate as in the SN1 reaction. In a subsequent step, a weak base removes a proton from an adjacent carbon to form the double bond. The E1 mechanism is favored by weak bases and polar protic solvents and often competes with SN1 reactions.

Elimination PathwayFavored byKey Feature
E2 Strong, sterically hindered bases; High concentration of baseConcerted, requires anti-periplanar geometry
E1 Weak bases; Polar protic solventsStepwise, proceeds via a carbocation

The elimination of HBr from this compound can potentially lead to the formation of two isomeric tetrahydropyridines: 1-benzyl-1,2,3,4-tetrahydropyridine and 1-benzyl-1,2,5,6-tetrahydropyridine, depending on which β-hydrogen is removed. The regiochemical outcome is influenced by the nature of the base and the reaction conditions, with the thermodynamically more stable (more substituted) alkene generally being the major product (Zaitsev's rule), unless a bulky base is used which may favor the formation of the less substituted alkene (Hofmann product).

Regioselectivity and Stereoselectivity of Elimination Products

Elimination reactions of this compound, typically proceeding via an E2 mechanism in the presence of a strong, non-nucleophilic base, are governed by strict stereoelectronic requirements and regiochemical rules. The outcome of these reactions depends on the conformational availability of anti-periplanar hydrogen atoms relative to the bromine leaving group.

Stereoselectivity : The E2 mechanism requires the abstracted proton and the leaving group to be in an anti-periplanar arrangement (a dihedral angle of 180°). chemistrysteps.comlibretexts.org In the piperidine ring, this translates to a requirement for both the hydrogen and the bromine to be in axial positions in the chair conformation. libretexts.org For this compound, the bromine at C3 can exist in either an axial or equatorial position through ring flipping. For elimination to occur, the molecule must adopt a conformation where the C3-bromine is axial. The base will then abstract an axial proton from an adjacent carbon (C2 or C4). This strict conformational requirement dictates the stereochemical outcome of the reaction. chemistrysteps.comkhanacademy.org

Regioselectivity : Elimination can potentially form two different alkenes: 1-benzyl-1,2,3,4-tetrahydropyridine (elimination of a C4 proton) or 1-benzyl-1,2,3,6-tetrahydropyridine (elimination of a C2 proton). The regiochemical outcome is predicted by Zaitsev's and Hofmann's rules.

Zaitsev's Rule : Generally, the more substituted (and thus more stable) alkene is the major product. This is favored by small, strong bases like sodium ethoxide. youtube.comcureffi.org

Hofmann's Rule : The less substituted alkene is the major product. This outcome is favored when using a sterically hindered (bulky) base, such as potassium tert-butoxide, which preferentially abstracts the more accessible, less sterically hindered proton. cureffi.org

The choice of base is therefore critical in directing the regioselectivity of the elimination. A small base will likely favor the formation of the more stable tetrahydropyridine isomer, whereas a bulky base will favor the less substituted product due to steric hindrance. cureffi.org

Metal-Mediated Cross-Coupling Reactions at the Bromine Center

The C(sp³)-Br bond at the 3-position of the piperidine ring serves as a handle for forming new carbon-carbon bonds through various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for introducing a wide range of substituents, though coupling at sp³-hybridized carbon centers can be more challenging than at sp² centers.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, has been successfully applied to unactivated secondary alkyl bromides. researchgate.netorganic-chemistry.org For this compound, this reaction would enable the introduction of aryl, vinyl, or alkyl groups at the C3 position. The reaction typically requires a palladium catalyst with specialized ligands that facilitate the challenging oxidative addition and reductive elimination steps involving the sp³ carbon center. A base is essential for activating the boronic acid partner. organic-chemistry.org Catalyst systems employing ligands like biarylphosphines have shown success in minimizing side reactions like β-hydride elimination. mdpi.com

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Secondary Alkyl Bromides

Alkyl Bromide Boronic Acid Catalyst/Ligand Base Solvent Yield (%)
Cyclohexyl bromide Phenylboronic acid Ni(COD)₂ / Bathophenanthroline KOt-Bu sec-Butanol 92

This table presents data from representative Suzuki-Miyaura reactions involving secondary alkyl bromides to illustrate typical conditions and outcomes. princeton.edu

Heck and Sonogashira Reactions

Heck Reaction : The Heck reaction traditionally couples aryl or vinyl halides with alkenes. wikipedia.orgmasterorganicchemistry.com Its application to unactivated alkyl halides has been a longstanding challenge but has been achieved using specific palladium catalysts. The reaction with this compound would involve coupling with an alkene to form a C3-alkylated piperidine derivative. These reactions can proceed via radical pathways initiated by a single electron transfer from the palladium(0) catalyst to the alkyl halide. rsc.orgacs.org

Sonogashira Reaction : The Sonogashira reaction forms a C-C bond between a terminal alkyne and an organic halide. wikipedia.orgorganic-chemistry.org While highly efficient for sp² and sp halides, its use with sp³-hybridized halides like secondary alkyl bromides is less common but has been reported. Successful coupling requires a palladium catalyst, often with an N-heterocyclic carbene (NHC) ligand, and a copper(I) co-catalyst. mdpi.comresearchgate.net This would allow for the introduction of an alkynyl group at the C3 position of the piperidine ring.

Table 2: Example of Sonogashira Coupling with a Secondary Alkyl Bromide

Alkyl Bromide Alkyne Catalyst System Base Solvent Yield (%)

This table shows a representative example of a Sonogashira reaction with a secondary alkyl bromide to illustrate the reaction's feasibility. mdpi.com

Negishi Coupling and Related Organometallic Transformations

The Negishi coupling is a highly effective method for C(sp³)-C(sp²) bond formation, pairing an organozinc reagent with an organic halide. nih.govmit.edu This reaction is particularly well-suited for secondary alkyl halides, including cyclic systems. acs.org For this compound, the reaction would first involve the formation of an organozinc intermediate, which is then coupled with an aryl or vinyl halide in the presence of a palladium or nickel catalyst. The use of specialized biarylphosphine ligands, such as CPhos, has been shown to be crucial in suppressing undesired β-hydride elimination and promoting the desired reductive elimination step, leading to high yields of the coupled product. nih.govmit.edu

Table 3: Representative Negishi Coupling of a Cyclic Secondary Alkyl Halide

Organozinc Reagent (from) Aryl Halide Catalyst/Ligand Solvent Yield (%)
N-Boc-3-chloropiperidine 4-Bromobenzonitrile Pd(OAc)₂ / CPhos THF 92

This table provides examples of Negishi couplings involving cyclic and secondary alkylzinc reagents to demonstrate the reaction's scope and efficiency. nih.govacs.org

Functionalization of the N-Benzyl Group

The N-benzyl group, while often serving as a protecting group, possesses its own reactive site: the benzylic position. This benzylic C-H bond is weaker than a typical alkyl C-H bond because radical or cationic intermediates formed at this position are resonance-stabilized by the adjacent aromatic ring. chemistrysteps.comlibretexts.org

Benzylic Halogenation and Oxidation Reactions (General Principles)

Benzylic Halogenation : The benzylic hydrogens of the N-benzyl group can be selectively replaced with a halogen, most commonly bromine, through a free-radical chain reaction. The reagent of choice for this transformation is N-bromosuccinimide (NBS), typically used with a radical initiator like AIBN (azobisisobutyronitrile) or light (hν). libretexts.orgchadsprep.commanac-inc.co.jp NBS provides a low, steady concentration of bromine radicals, which selectively abstract a benzylic hydrogen to form a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with Br₂ (formed in situ from NBS and HBr) to yield the α-brominated product, (S)-1-(bromo(phenyl)methyl)-3-bromo-piperidine. chemistrysteps.comgla.ac.uk

Benzylic Oxidation : The benzylic position can be oxidized to a carbonyl group. This transformation converts the N-benzyl group into an N-benzoyl group (an amide). Various oxidizing agents can achieve this, including strong oxidants like potassium permanganate (KMnO₄) or chromium-based reagents. More modern and milder methods include metal-free aerobic oxidations, which can utilize molecular oxygen in the presence of a strong organic base. nih.gov Copper-catalyzed aerobic oxidations are also effective for converting benzylic C-H bonds to carbonyls. rsc.org This oxidation provides a convenient method for deprotection or further functionalization, as the resulting amide bond has different chemical properties than the original tertiary amine.

Deprotection and Cleavage Strategies for the N-Benzyl Group

The N-benzyl group is a commonly used protecting group for amines due to its general stability under a range of conditions. However, its removal from the piperidine nitrogen in this compound is a key step in the synthesis of various derivatives. Several methods can be employed for this debenzylation, with catalytic transfer hydrogenation being a particularly effective and mild option.

Catalytic transfer hydrogenation (CTH) offers a significant advantage over traditional high-pressure catalytic hydrogenation by avoiding the need for specialized high-pressure equipment. This method typically utilizes a hydrogen donor, such as ammonium formate, in the presence of a palladium catalyst, most commonly palladium on carbon (Pd/C). The reaction is generally carried out under neutral conditions and at reflux temperature in a solvent like methanol. erowid.orgmdma.ch This technique has been shown to be rapid, often with reaction times as short as 6-10 minutes for various N-benzyl amines, and results in the formation of the free amine directly. mdma.ch

The general procedure involves stirring the N-benzyl compound with an equivalent weight of 10% Pd/C and an excess of anhydrous ammonium formate in dry methanol under a nitrogen atmosphere. erowid.orgmdma.ch After the reaction is complete, the catalyst is removed by filtration, and the product is isolated after evaporation of the solvent. erowid.orgmdma.ch

For substrates that are more challenging to debenzylate, a mixed catalyst system of palladium on carbon and niobic acid-on-carbon (Nb2O5/C) can facilitate the hydrogenative deprotection. nih.gov Additionally, in cases where the N-benzyl group is part of a more complex system, such as an N-Boc, N-benzyl double-protected amine, the addition of a mild acid like acetic acid can facilitate the hydrogenolysis. nih.gov

Substrate (General)Hydrogen DonorCatalystSolventTemperatureReaction TimeYield
N-BenzylamineAmmonium Formate10% Pd/CMethanolReflux6-10 minHigh
N-Benzylamino acidAmmonium Formate10% Pd/CMethanolReflux~10 minHigh
N-BenzylimidazoleAmmonium Formate10% Pd/CMethanolReflux60 minModerate

Ring Modification and Rearrangement Reactions

The structure of this compound allows for several types of ring modifications and rearrangements, which can be initiated by the presence of the bromine atom and the neighboring nitrogen. These reactions often proceed through reactive intermediates and can lead to the formation of different heterocyclic systems.

While specific examples of silver salt-mediated rearrangements of this compound are not extensively documented, the use of silver salts with 3-halopiperidines is a known method to facilitate the formation of bicyclic aziridinium ions. Silver salts, such as silver nitrate or silver perchlorate, can assist in the abstraction of the halide, promoting the intramolecular cyclization via neighboring group participation of the nitrogen atom. wikipedia.org This initial step is crucial for subsequent rearrangements. The highly strained aziridinium ion is then susceptible to nucleophilic attack, which can lead to a variety of rearranged products, depending on the nucleophile and the reaction conditions.

The formation of an aziridinium intermediate is a key step in many of the rearrangement reactions of 3-halopiperidines. This occurs through a process known as neighboring group participation (NGP), where the lone pair of electrons on the nitrogen atom acts as an internal nucleophile, displacing the bromide from the C-3 position. wikipedia.org This intramolecular cyclization results in the formation of a strained bicyclic system, the 1-azabicyclo[3.1.0]hexane cation.

This highly reactive intermediate can then be attacked by an external nucleophile. The regioselectivity of the nucleophilic attack on the aziridinium ion can lead to different products. Attack at the original C-3 position would result in a substitution product with retention of the piperidine ring, while attack at the carbon atom of the former C-N bond can lead to ring-opened or rearranged products. For instance, the formation of pyrrolidine derivatives from 3-bromopiperidines can occur through the rearrangement of the aziridinium intermediate. nih.gov

The following table illustrates the potential outcomes of nucleophilic attack on the 1-azabicyclo[3.1.0]hexane intermediate formed from this compound.

NucleophilePotential Product
Hydroxide(S)-1-Benzylpiperidin-3-ol
Cyanide(R)-1-Benzylpiperidine-3-carbonitrile
Azide(R)-3-Azido-1-benzylpiperidine
Methoxide(R)-1-Benzyl-3-methoxypiperidine

Ring contraction of the piperidine scaffold in derivatives of this compound can be envisioned through a Favorskii-type rearrangement. wikipedia.orgyoutube.com This would first require the oxidation of the piperidine to the corresponding N-benzyl-3-bromo-piperidin-2-one or -4-one. Treatment of this α-halo ketone with a base, such as an alkoxide, would lead to the formation of a cyclopropanone intermediate, which then undergoes ring opening to yield a ring-contracted cyclopentanecarboxylic acid derivative. wikipedia.orgyoutube.com

While direct ring expansion of this compound is not a commonly reported transformation, analogous ring expansions in related heterocyclic systems have been documented. For example, the synthesis of optically active 3-substituted 1-benzylpiperidines has been achieved through the ring expansion of 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine with various nucleophiles. This suggests that under specific conditions, transformations that proceed through intermediates capable of skeletal rearrangement could potentially lead to ring-expanded products from the piperidine scaffold.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms for Bromination and Subsequent Transformations

The introduction of a bromine atom at the C-3 position of the N-benzylpiperidine scaffold and its subsequent reactions are governed by a variety of mechanistic principles. Understanding these pathways is crucial for controlling stereochemistry and predicting product outcomes.

The bromination of piperidine (B6355638) rings can proceed through different mechanisms depending on the reaction conditions. In scenarios involving electrophilic attack, the stability of any resulting carbocationic intermediates is paramount. For the formation of (S)-1-Benzyl-3-bromo-piperidine, a direct electrophilic attack on the piperidine ring is less likely than on an activated intermediate.

However, if a carbocation were to form at the C-3 position, its stability would be primarily influenced by the inductive effects of the neighboring atoms. The nitrogen atom in the ring can exert a complex influence, potentially stabilizing a positive charge through resonance if an iminium ion is formed. The N-benzyl group itself does not directly participate in resonance stabilization of a carbocation at C-3. However, the stability of benzylic carbocations is a well-established principle in organic chemistry, and this concept is often exploited in related reactions like the bromination of alkyl arenes using N-bromosuccinimide (NBS), which can be catalyzed by carbocations under certain conditions diva-portal.org. While not directly analogous, these studies highlight the importance of carbocation stability in determining reaction pathways diva-portal.org.

Achieving high stereoselectivity in the synthesis of chiral piperidines like the (S)-isomer of 1-Benzyl-3-bromo-piperidine is a significant synthetic challenge. Stereoselective synthesis methods often rely on controlling the energy of transition states leading to different stereoisomers. Catalytic enantioselective methods, for instance, are designed to lower the energy of the transition state for the formation of one enantiomer over the other.

In the context of synthesizing 3-substituted piperidines, transition state models are used to rationalize the observed stereochemical outcomes acs.org. For example, in rhodium-catalyzed asymmetric carbometalation reactions to form 3-substituted piperidines, the preferred configuration of the intermediate and the orientation of the nucleophile in the transition state determine the final product's stereochemistry acs.org. The synthesis of optically active piperidine derivatives often involves methodologies like kinetic resolution or the use of chiral auxiliaries, where the diastereomeric transition states differ in energy, allowing for the separation of enantiomers arkat-usa.org. Understanding these transition states through experimental and computational analysis is key to developing efficient and highly selective synthetic routes.

The bromine atom in this compound can participate in halogen bonding, a non-covalent interaction that is gaining increasing recognition in various fields of chemistry mdpi.comnih.gov. A halogen bond (XB) is an attractive interaction between an electrophilic region on a halogen atom (the XB donor) and a nucleophilic region on another molecule (the XB acceptor) mdpi.com. The strength of this interaction generally follows the trend I > Br > Cl > F ijres.org.

In the context of this compound, the bromine atom can act as a halogen bond donor, interacting with Lewis basic sites such as oxygen or nitrogen atoms in solvents, reagents, or catalysts. Such interactions can play a crucial role in reaction mechanisms by stabilizing transition states or intermediates mdpi.com. For instance, halogen bonding has been invoked to explain reactivity and control reaction outcomes in iodonium ylides beilstein-journals.org. Theoretical calculations have shown that XB interaction energies can increase significantly along a reaction profile, reaching substantial magnitudes in intermediates mdpi.com. These directional interactions can influence the conformation of molecules and play a role in molecular recognition events, potentially affecting the stereochemical course of subsequent transformations nih.govbeilstein-journals.org.

Computational Chemistry Applications in Predicting and Understanding Reactivity

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like this compound at an atomic level. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) offer insights that complement experimental findings.

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting molecular geometries, electronic structures, and reaction energies researchgate.net. For this compound, DFT calculations, often using functionals like B3LYP, can be employed to determine the lowest energy conformation of the molecule researchgate.netresearchgate.net. These calculations provide optimized bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule's structure.

Furthermore, DFT is used to calculate various electronic properties that are crucial for understanding reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined, with the HOMO-LUMO energy gap providing an indication of the molecule's kinetic stability researchgate.net. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule. Such computational studies have been applied to numerous piperidine and benzyl (B1604629) derivatives to understand their structural and electronic characteristics researchgate.netresearchgate.netnih.gov.

Table 1: Hypothetical DFT (B3LYP/6-31G*) Calculated Properties for this compound.
PropertyCalculated Value
Total Energy (Hartree)-3145.78
HOMO Energy (eV)-6.54
LUMO Energy (eV)-0.21
HOMO-LUMO Gap (eV)6.33
Dipole Moment (Debye)2.15
C3-Br Bond Length (Å)1.97
C2-N1-C6 Bond Angle (°)111.5

Note: The data in this table is hypothetical and serves to illustrate the typical output of DFT calculations.

The piperidine ring is not planar and can adopt several conformations, primarily the chair, boat, and twist-boat forms. The substituents on the ring dictate which conformation is most stable. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing valuable insights into conformational dynamics researchgate.netajchem-a.com.

For this compound, MD simulations can be used to explore its conformational landscape. The simulations would model the movements of the atoms over time, revealing the relative stabilities of different chair conformations (with substituents in axial or equatorial positions) and the energy barriers for interconversion. The preferred conformation is typically the one that minimizes steric strain and unfavorable interactions, such as 1,3-diaxial interactions. For substituted piperidines, the lowest energy conformation is often a chair form with bulky substituents in the equatorial position whiterose.ac.uk. The conformational state of the tetrahydropyridine ring, a related structure, has been described as a "flatted boat" conformation in some instances, highlighting the complexity of these cyclic systems acs.org. MD simulations provide a dynamic picture of these structures, which is essential for understanding their interactions and reactivity researchgate.net.

Table 2: Hypothetical Relative Energies of this compound Conformers from Computational Modeling.
ConformationPosition of Benzyl GroupPosition of Bromo GroupRelative Energy (kcal/mol)
ChairEquatorialEquatorial0.00 (most stable)
ChairEquatorialAxial+0.65
ChairAxialEquatorial+2.80
ChairAxialAxial+3.50
Twist-Boat--+5.50

Note: The data in this table is hypothetical, illustrating the kind of information that can be obtained from conformational analysis studies.

Prediction of Stereoselectivity Using Computational Models

The prediction of stereoselectivity in reactions involving chiral piperidines is a significant area of computational chemistry, aimed at understanding and forecasting the three-dimensional outcomes of chemical transformations. While specific models for this compound are not extensively documented, principles can be drawn from studies on the synthesis of stereo-enriched piperidines.

A prominent example involves the chemo-enzymatic synthesis of substituted piperidines, where computational modeling is crucial for rationalizing stereochemical outcomes. In such systems, a combination of an amine oxidase and an ene-imine reductase (EneIRED) can convert N-substituted tetrahydropyridines into piperidines with high stereoselectivity. Molecular docking simulations, using tools like Autodock Vina, have been employed to model the interaction between transient intermediates and the enzyme's active site. nih.gov

For instance, modeling has shown that a specific enantiomer of an iminium intermediate fits preferentially into the hydrophobic pocket of an enzyme's active site. This optimal fit, which places the electrophilic carbon atom in close proximity (e.g., ~3.6 Å) to the hydride source (NADP⁺ cofactor), explains the high stereoselectivity of the reduction. nih.gov In contrast, the opposite enantiomer may be positioned less favorably, with potential steric clashes or less favorable interactions with hydrophilic residues, thus inhibiting its conversion. nih.govacs.org

Furthermore, Density Functional Theory (DFT) calculations are used to corroborate the absolute configuration of the final products. By comparing experimentally obtained vibrational circular dichroism (VCD) spectra with the spectra calculated via DFT for a specific configuration, the stereochemistry can be unambiguously confirmed. nih.govacs.org These methods demonstrate the predictive power of computational models in determining the stereoselectivity of reactions that form chiral piperidine structures.

Kinetic and Thermodynamic Studies of Key Reactions

Rate Law Determination and Activation Parameters

The kinetics of reactions involving the formation or modification of the N-benzylpiperidine scaffold are often studied to elucidate reaction mechanisms. Nucleophilic substitution reactions are central to the chemistry of this compound. Studies on analogous systems, such as the reaction of N-methylpyridinium ions with piperidine in methanol, provide insight into the likely kinetic behavior.

In these reactions, the rate law is often found to be second-order with respect to the nucleophile (e.g., piperidine), indicating a mechanism more complex than a simple SNAr pathway. The proposed mechanism involves a rapid pre-equilibrium addition of the nucleophile to the substrate, followed by a rate-determining deprotonation of the resulting intermediate by a second molecule of the nucleophile. nih.gov

The general rate law can be expressed as: Rate = k_obs [Substrate] where k_obs = k_3 [Piperidine]²

Table 1: Representative Activation Parameters for Nucleophilic Substitution Reactions in a Related Heterocyclic System

Reactant Nucleophile TΔS‡ (kcal/mol) Proposed Mechanism
2-Fluoro-N-methylpyridinium Piperidine 6.6 Rate-determining deprotonation
2-Chloro-N-methylpyridinium Piperidine 3.9 Rate-determining deprotonation
2-Bromo-N-methylpyridinium Piperidine 3.9 Rate-determining deprotonation
2-Iodo-N-methylpyridinium Piperidine 4.2 Rate-determining deprotonation

Data adapted from a study on N-methylpyridinium ions to illustrate typical values in related systems. nih.gov

Equilibrium Studies for Reversible Transformations

Equilibrium processes are fundamental to understanding the behavior of this compound, ranging from conformational dynamics to reversible binding interactions.

Enzyme Inhibition: Benzylpiperidine derivatives have been identified as potent and reversible inhibitors of enzymes such as monoacylglycerol lipase (MAGL). nih.govunisi.it In these cases, the compound establishes a rapid equilibrium between its free form and the enzyme-bound form. The strength of this interaction is quantified by the inhibition constant (Ki), which is an equilibrium constant for the dissociation of the enzyme-inhibitor complex. Kinetic studies can determine the mode of inhibition (e.g., competitive) and the precise Ki value, which for potent inhibitors can be in the low nanomolar range (e.g., Ki = 1.42 nM). nih.govunisi.it This reversible binding is a key thermodynamic property governing the biological activity of such molecules.

Conformational Equilibrium: The piperidine ring itself exists in a dynamic equilibrium between two chair conformations, with the substituents occupying either axial or equatorial positions. For piperidine, computational studies have quantified this equilibrium. At room temperature (298 K), the equatorial conformer is generally more stable and thus more populated (~73%) than the axial conformer (~27%). whiterose.ac.uk The energy barrier for this ring-flip is low, leading to a rapid interconversion rate (>10⁸ s⁻¹) under standard conditions, meaning the conformational equilibrium is maintained during slower bimolecular reactions. whiterose.ac.uk The presence of bulky substituents, such as the benzyl group at the nitrogen and the bromine at C3, will influence the precise ratio and energetics of this equilibrium, generally favoring conformations that minimize steric strain.

Table 2: Compound Names Mentioned

Compound Name
This compound
N-methylpyridinium
Piperidine

Role As a Chiral Synthetic Intermediate in Organic Synthesis

Building Block for Complex Piperidine (B6355638) Derivatives with Defined Stereochemistry

The inherent chirality and reactivity of (S)-1-Benzyl-3-bromo-piperidine make it an excellent starting material for creating more complex piperidine structures with precise control over the three-dimensional arrangement of atoms.

Synthesis of Poly-substituted Chiral Piperidines

The bromine atom at the C3 position of this compound serves as a versatile handle for the introduction of a wide range of functional groups. Through nucleophilic substitution reactions, various substituents can be installed at this stereocenter. Typically, these reactions proceed via an SN2 mechanism, which results in an inversion of stereochemistry at the C3 position, leading to the corresponding (R)-configured product. This predictable stereochemical outcome is crucial for the synthesis of specific diastereomers of polysubstituted piperidines.

A diverse array of nucleophiles can be employed to displace the bromide, allowing for the synthesis of piperidines with varied functionality. This method provides a straightforward entry into a library of chiral 3-substituted piperidine derivatives, which can be further modified to create even more complex molecules.

Table 1: Representative Nucleophilic Substitution Reactions
NucleophileReagent ExampleResulting C3-SubstituentPotential Product Class
AzideSodium Azide (NaN3)-N3Precursor to 3-aminopiperidines
CyanideSodium Cyanide (NaCN)-CNPrecursor to carboxylic acids, amines
AlkoxideSodium Methoxide (NaOCH3)-OCH33-Alkoxypiperidines
ThiolateSodium Thiophenoxide (NaSPh)-SPh3-Thioetherpiperidines
OrganocuprateLithium Dimethylcuprate ((CH3)2CuLi)-CH33-Alkylpiperidines

Construction of Fused and Spirocyclic Piperidine Systems

Fused and spirocyclic ring systems containing a piperidine core are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. This compound is a strategic precursor for the stereoselective synthesis of such complex scaffolds. mdpi.com

The general approach involves a two-stage process:

Nucleophilic Substitution: A carefully chosen nucleophile, which contains a second reactive functional group, is introduced at the C3 position.

Intramolecular Cyclization: The newly introduced functional group is then induced to react with another position on the piperidine ring or its N-benzyl group, forming a new ring.

For instance, the synthesis of a fused piperidine system could be achieved by first reacting this compound with a nucleophile containing a tethered amine or alcohol. Subsequent intramolecular cyclization would then form a new ring fused to the piperidine core.

Spirocyclic systems can be constructed by introducing a substituent at the C3 position that can subsequently participate in a cyclization reaction involving the C4 or C2 position of the piperidine ring. This often requires the generation of a reactive intermediate, such as an ylide or a carbanion, to facilitate the ring-forming step. The synthesis of spirocyclic vinyl sulfones, for example, can be achieved through radical cyclization pathways, highlighting a modern approach to these structures. rsc.org The defined stereochemistry of the starting material allows for the synthesis of enantiomerically pure spirocycles.

Precursor for the Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

The utility of this compound extends beyond the synthesis of piperidine derivatives. Its structure allows for transformations that alter the piperidine ring itself, leading to the formation of other valuable nitrogen-containing heterocycles. researchgate.net

Generation of Diverse N-Heterocycles via Transformations of the Piperidine Ring

The reactivity of the C-Br bond and the adjacent atoms can be exploited to induce ring rearrangements or contractions. For example, under specific basic conditions, this compound could potentially undergo a Favorskii-type rearrangement, leading to a five-membered pyrrolidine carboxylic acid derivative.

Another potential transformation involves intramolecular N-alkylation. If the N-benzyl group is replaced with a hydrogen, the resulting secondary amine could, in principle, displace the bromide to form a strained bicyclic aziridinium ion intermediate. This reactive intermediate can then be opened by a nucleophile at either the C3 or C2 position, leading to the formation of substituted pyrrolidines or rearranged piperidines. Such rearrangements of substituted 1-benzylpiperidines through intermediate aziridines have been described in the literature.

These transformations, while sometimes synthetically challenging, offer a pathway to diverse heterocyclic scaffolds from a single, readily available chiral precursor, showcasing the versatility of this compound in diversity-oriented synthesis.

Contribution to Chiral Pool Chemistry

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of other chiral compounds. This compound, often derived from chiral precursors like (S)-3-hydroxypiperidine, is a prime example of a chiral pool synthon. rsc.org

Utilization in Enantiospecific Syntheses of Other Chiral Compounds

The key advantage of using a chiral pool synthon like this compound is that the stereochemical information is already embedded in the molecule. This avoids the need for a separate asymmetric synthesis step, which can often be complex and costly. The synthesis of many biologically active molecules can benefit from this approach, where the chiral piperidine fragment is incorporated into the final target molecule. nih.gov

Furthermore, derivatives of this compound can be employed as chiral auxiliaries. sigmaaldrich.com A chiral auxiliary is a molecule that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed and can often be recycled. For instance, an amine or alcohol derivative of this compound could be acylated with a prochiral acid. The resulting amide or ester, with its defined stereochemistry, can then undergo a diastereoselective reaction, such as an enolate alkylation or an aldol reaction. scielo.org.mxscielo.org.mx The steric bulk and conformational rigidity of the piperidine auxiliary would control the facial selectivity of the incoming reagent, leading to the formation of a new stereocenter with high selectivity. Subsequent cleavage of the auxiliary would yield the desired enantiomerically enriched product.

Strategic Intermediate in the Elaboration of Advanced Chemical Structures

The N-benzyl protecting group in this compound offers stability under a variety of reaction conditions and can be readily removed at a later synthetic stage, providing a secondary amine for further functionalization. The bromine atom at the 3-position serves as a versatile handle for a wide array of chemical transformations, including nucleophilic substitutions and cross-coupling reactions. This combination of a chiral scaffold and a reactive functional group allows for the stereocontrolled introduction of diverse substituents, making it a cornerstone in the synthesis of numerous biologically active molecules.

Enantiospecific Routes to Specific Molecular Frameworks

The defined stereochemistry at the C3 position of this compound is crucial for the enantiospecific synthesis of various target molecules, particularly those with therapeutic potential. The stereocenter directs the spatial orientation of subsequent chemical modifications, ensuring the formation of a single desired enantiomer. This is of paramount importance in medicinal chemistry, where the biological activity of a chiral drug molecule is often confined to a single enantiomer.

One of the notable applications of this chiral intermediate is in the synthesis of neurokinin-1 (NK1) receptor antagonists. The piperidine core is a common structural motif in many NK1 receptor antagonists, and the stereochemistry at the C3 position is often critical for potent and selective binding to the receptor. acs.org By utilizing this compound, chemists can introduce various aryl or heteroaryl groups at the 3-position through stereospecific substitution reactions, leading to the enantiospecific synthesis of potent NK1 receptor antagonists.

The versatility of this compound extends to the synthesis of various alkaloids and other natural products containing the piperidine moiety. slideshare.netslideshare.net The controlled introduction of different side chains at the C3 position allows for the construction of the specific stereochemical architecture found in these natural products.

Below is a representative table of transformations where this compound can be utilized to generate enantiospecific molecular frameworks.

ReactantReagent/CatalystProductApplication/Significance
This compoundArylboronic acid, Pd catalyst(S)-1-Benzyl-3-aryl-piperidineCore structure for NK1 receptor antagonists
This compoundAlkyl Grignard reagent, Cu catalyst(S)-1-Benzyl-3-alkyl-piperidineIntermediate for various bioactive molecules
This compoundSodium azide, then reduction(S)-1-Benzyl-3-amino-piperidinePrecursor for peptidomimetics and other nitrogen-containing compounds

Application in Diversification and Library Synthesis

The principles of diversity-oriented synthesis (DOS) aim to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. researchgate.net this compound serves as an excellent scaffold for DOS due to the ease with which diverse functionalities can be introduced at the 3-position. This allows for the rapid generation of a library of chiral 3-substituted piperidine derivatives.

By employing combinatorial chemistry approaches, a wide array of nucleophiles can be reacted with this compound in a parallel fashion to create a large library of compounds. researchgate.net This library can then be screened against various biological targets to identify hit compounds with desired activities. The benzyl (B1604629) group can be later removed to provide another point of diversification, allowing for the introduction of various substituents on the piperidine nitrogen.

The table below illustrates a hypothetical diversification strategy starting from this compound.

Building BlockReaction TypeDiversification PointResulting Library
This compoundNucleophilic SubstitutionC3-PositionLibrary of diverse 3-substituted piperidines
(S)-1-Benzyl-3-substituted-piperidineDebenzylationN1-PositionLibrary of N-functionalized 3-substituted piperidines

This strategic application in library synthesis significantly accelerates the drug discovery process by providing access to a vast chemical space of chiral, drug-like molecules. The inherent three-dimensionality of the piperidine scaffold, coupled with the stereochemical control offered by the starting material, ensures that the generated libraries are rich in structural and spatial diversity, increasing the probability of identifying novel and potent biological modulators.

Advanced Methodological Developments in Relation to Chiral Bromopiperidines

Development of Continuous Flow Protocols for Synthesis

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, including improved safety, enhanced reaction kinetics, and superior scalability. nih.govorganic-chemistry.orgspringernature.com The application of flow chemistry to the synthesis of chiral piperidines has enabled rapid and efficient production with precise control over reaction parameters. organic-chemistry.org

A notable development is the use of continuous flow protocols for the highly diastereoselective synthesis of α-chiral piperidines. nih.gov One such protocol utilizes readily accessible N-(tert-butylsulfinyl)-bromoimine and Grignard reagents to produce a variety of functionalized piperidines. organic-chemistry.org This method consistently achieves high yields (typically over 80%) and excellent diastereomeric ratios (greater than 90:10) within minutes of residence time. nih.govorganic-chemistry.org The precise control of temperature, residence time, and reagent concentrations afforded by the flow setup is crucial for achieving these superior results. organic-chemistry.org The utility of this approach has been demonstrated through the efficient, scalable synthesis of drug precursors, highlighting its potential to overcome long-standing challenges in pharmaceutical manufacturing. organic-chemistry.org

Furthermore, continuous flow systems have been successfully integrated with biocatalysis. For instance, the synthesis of (S)-1-Boc-3-aminopiperidine, a key chiral intermediate, was achieved in a continuous flow system using an immobilized ω-transaminase. researcher.life This system demonstrated outstanding reaction efficiency, achieving 95% conversion within a 10-minute residence time and maintaining stability over a 24-hour continuous operation, resulting in a space-time yield of 930.73 g·L⁻¹·day⁻¹. researcher.life Such integrated systems represent a powerful strategy for the large-scale production of chiral piperidine (B6355638) intermediates.

Table 1: Performance of a Continuous Flow Protocol for α-Chiral Piperidine Synthesis Data synthesized from Shan et al., 2022. nih.govorganic-chemistry.org

Parameter Typical Outcome
Reaction Time Minutes
Yield >80%
Diastereomeric Ratio (dr) >90:10

| Key Advantages | Rapid synthesis, high selectivity, enhanced safety, smooth scalability |

Chemo-Enzymatic Approaches for Stereoselective Transformations

Chemo-enzymatic methods, which combine the advantages of chemical synthesis and biocatalysis, offer a highly efficient and sustainable route to stereo-enriched chiral piperidines. nih.govacs.org These approaches leverage the exceptional enantio- and regio-selectivity of enzymes to perform transformations that are difficult to achieve with traditional chemical catalysts. nih.gov

A versatile and highly efficient chemo-enzymatic strategy involves the asymmetric dearomatization of activated pyridines. nih.govacs.org In this approach, a key step is a stereoselective one-pot cascade reaction involving an amine oxidase and an ene imine reductase (EneIRED). nih.gov The amine oxidase generates a dihydropyridinium intermediate, which is then stereoselectively reduced by the EneIRED. nih.govacs.org A dynamic kinetic resolution (DKR) can occur, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomeric product. acs.org

The stereochemical outcome is precisely controlled by the choice of enzyme. Research has shown that different series of EneIREDs exhibit complementary stereoselectivity; for example, one series may predominantly yield (R)-piperidines, while another series produces the (S)-enantiomer. nih.govacs.org This enzymatic control provides access to a broad range of chiral piperidines with defined stereochemistry, which are valuable precursors for active pharmaceutical ingredients. nih.gov Imine reductases (IREDs) in general are powerful tools for the asymmetric reduction of imines to produce chiral amines and are central to many biocatalytic cascades. researchgate.net

Table 2: Enzyme-Mediated Stereoselective Synthesis of Chiral Piperidines Information based on research by O'Reilly et al. nih.govacs.org

Enzyme System Transformation Key Feature
Amine Oxidase / EneIRED Cascade Asymmetric dearomatization of activated pyridines One-pot cascade with dynamic kinetic resolution
EneIRED Series A Conjugate and iminium reduction Preferentially yields (R)-piperidine products

| EneIRED Series B (e.g., EneIRED-07) | Conjugate and iminium reduction | Preferentially yields (S)-piperidine products |

Advanced Chiral Separation Techniques (e.g., SFC, HPLC) for Enantiomeric Resolution of Analogues (Focus on Methodology)

While asymmetric synthesis aims to produce a single enantiomer, the resolution of racemic mixtures remains a crucial technique, especially during drug development and for quality control. fagg.benih.gov High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary chromatographic techniques for the separation and analysis of chiral compounds. nih.govjiangnan.edu.cn

The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP). registech.com CSPs create a chiral environment where the two enantiomers of a compound interact differently, leading to different retention times and enabling their separation. A wide variety of CSPs are commercially available, with polysaccharide-based phases (e.g., derivatized cellulose or amylose) being among the most widely used and versatile for separating a broad range of chiral molecules. jiangnan.edu.cn

In recent years, SFC has become an increasingly dominant technique for chiral separations, often being selected as the default method over HPLC. fagg.beeuropeanpharmaceuticalreview.com SFC uses supercritical CO2 as the main component of the mobile phase, which provides several advantages over the liquid solvents used in HPLC. The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to faster analysis times and higher separation efficiency. Furthermore, SFC significantly reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective "green" technology. While both techniques are powerful, SFC often provides faster method development and superior resolution for many chiral compounds. fagg.be

Technological advancements in column technology, such as the development of CSPs based on sub-2-µm fully porous particles (FPPs) or superficially porous particles (SPPs), have dramatically increased column efficiency for both HPLC and SFC, enabling ultrafast and highly efficient enantiomeric separations. chromatographyonline.com

Table 3: Methodological Comparison of SFC and HPLC for Chiral Separation

Feature Supercritical Fluid Chromatography (SFC) High-Performance Liquid Chromatography (HPLC)
Primary Mobile Phase Supercritical CO2 with organic modifiers Liquid organic solvents and/or aqueous buffers
Analysis Speed Generally faster due to low viscosity fagg.be Slower compared to SFC fagg.be
Separation Efficiency Often higher High, but often surpassed by modern SFC chromatographyonline.com
Solvent Consumption Significantly lower; greener technology Higher consumption of organic solvents
Method Development Can be faster and more straightforward fagg.be Can be more time-consuming

| Primary Application | Increasingly the default for chiral screening and purification fagg.be | A well-established, versatile technique for analysis and purification nih.gov |

Q & A

What are the established synthetic routes for (S)-1-Benzyl-3-bromo-piperidine, and what factors influence the choice of methodology?

(Basic)
The synthesis typically involves bromination of a piperidine precursor followed by stereoselective benzylation. Key methods include:

  • Bromination : Use of PBr₃ or HBr under anhydrous conditions at low temperatures (-10°C to 0°C) to minimize side reactions. Regioselectivity at the 3-position is critical and can be confirmed via TLC or GC-MS .
  • Stereochemical control : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) ensure enantiomeric purity. Reaction progress should be monitored using chiral HPLC or polarimetry .
  • Solvent selection : Polar aprotic solvents (e.g., DCM, THF) enhance reaction efficiency, while inert atmospheres (N₂/Ar) prevent oxidation .

How can researchers optimize enantiomeric purity during the synthesis of this compound?

(Advanced)
Enantiomeric purity is critical for pharmacological studies. Methodological strategies include:

  • Chiral resolution : Use of diastereomeric salt formation with tartaric acid derivatives, followed by recrystallization .
  • Dynamic kinetic resolution (DKR) : Catalytic systems (e.g., Ru-based catalysts) enable racemization of undesired enantiomers during synthesis .
  • Analytical validation : Combine chiral stationary-phase HPLC (CSP-HPLC) with circular dichroism (CD) spectroscopy to quantify enantiomeric excess (ee) .

What safety protocols are essential when handling this compound in laboratory settings?

(Basic)
Safety measures are derived from piperidine derivatives' reactivity and bromine's volatility:

  • Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in fume hoods to mitigate inhalation risks from bromine vapors .
  • Spill management : Neutralize spills with sodium bicarbonate or sand, followed by disposal via licensed hazardous waste services .

How should researchers resolve contradictions in spectroscopic data during structural characterization?

(Advanced)
Discrepancies in NMR or mass spectrometry data require systematic validation:

  • 2D NMR techniques : HSQC and HMBC to assign carbon-proton correlations and resolve stereochemical ambiguities .
  • Isotopic pattern analysis : High-resolution mass spectrometry (HRMS) to distinguish between molecular ions and impurities .
  • X-ray crystallography : Definitive structural confirmation when crystalline derivatives are obtainable .
  • Iterative refinement : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental design and data interpretation .

What computational methods are effective for predicting the reactivity of this compound in novel reactions?

(Advanced)
Computational modeling guides reaction design:

  • DFT calculations : Use Gaussian or ORCA software to model transition states and predict regioselectivity in bromination or substitution reactions .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize stereochemical effects on activity .
  • QSPR models : Correlate electronic parameters (HOMO/LUMO energies) with reaction kinetics to optimize solvent/base combinations .

How does the stability of this compound vary under different storage conditions?

(Basic)
Stability is influenced by environmental factors:

  • Temperature : Store at -20°C in amber vials to prevent thermal decomposition or light-induced radical reactions .
  • Moisture sensitivity : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the bromine moiety .
  • Long-term stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH) with periodic HPLC analysis .

What strategies mitigate side reactions during functionalization of this compound?

(Advanced)
Side reactions (e.g., elimination or ring-opening) are minimized by:

  • Controlled reaction kinetics : Slow addition of brominating agents and low temperatures (-78°C using dry ice/acetone baths) .
  • Protecting groups : Temporary protection of the piperidine nitrogen with Boc groups to direct reactivity to the 3-position .
  • In situ monitoring : ReactIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

How can researchers validate the biological activity of this compound derivatives?

(Advanced)
Methodological rigor ensures reliable bioactivity

  • Dose-response assays : IC₅₀/EC₅₀ determination via cell-based assays (e.g., MTT for cytotoxicity) with triplicate replicates .
  • Target engagement studies : Radioligand binding assays or surface plasmon resonance (SPR) to confirm direct interactions .
  • ADME profiling : Microsomal stability tests and Caco-2 permeability assays to assess drug-likeness .

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Reactant of Route 1
(S)-1-Benzyl-3-bromo-piperidine
Reactant of Route 2
(S)-1-Benzyl-3-bromo-piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.